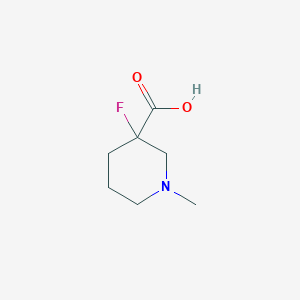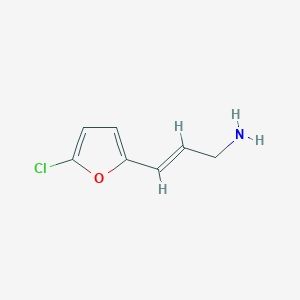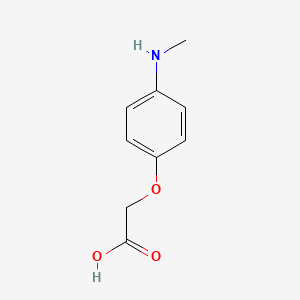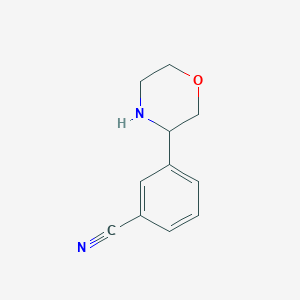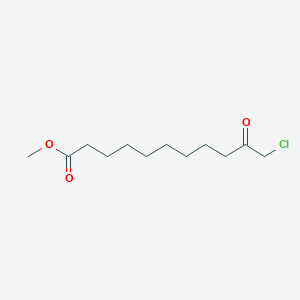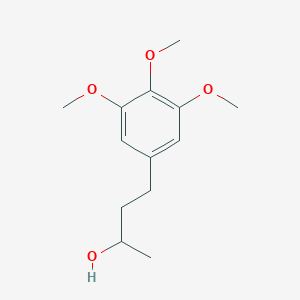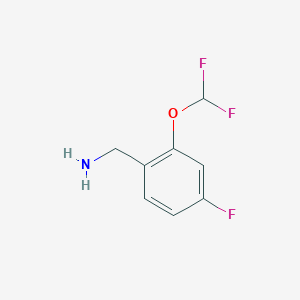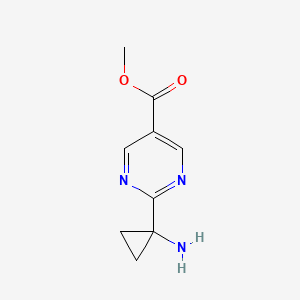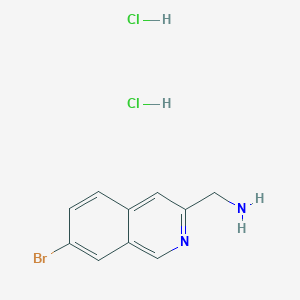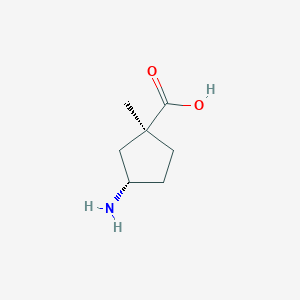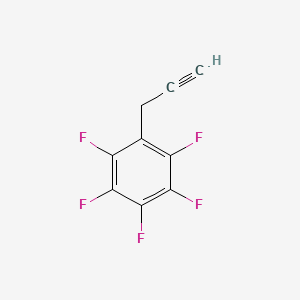
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene typically involves the introduction of the prop-2-yn-1-yl group to a pentafluorobenzene derivative. One common method includes the reaction of 1,2,3,4,5-pentafluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Análisis De Reacciones Químicas
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions modify the alkyne group.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound’s potential as a precursor for drug development is being explored, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring and the alkyne group. This can affect the compound’s interaction with nucleophiles, electrophiles, and catalysts.
In biological systems, the compound’s fluorinated structure can enhance its binding affinity to target proteins or enzymes, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene can be compared to other fluorinated aromatic compounds, such as:
1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene: Similar in structure but with a different alkyne group, leading to variations in reactivity and applications.
Pentafluoroiodobenzene: Contains an iodine atom instead of the prop-2-yn-1-yl group, used in halogen bonding studies and as a precursor for further functionalization.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Features a trifluoromethyl group, which imparts different electronic and steric properties, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive alkyne group, making it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H3F5 |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H3F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h1H,3H2 |
Clave InChI |
CILWBLZRODDINO-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





